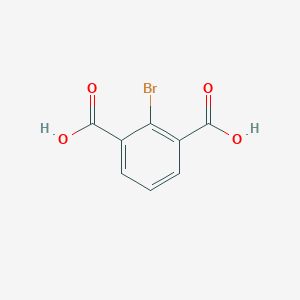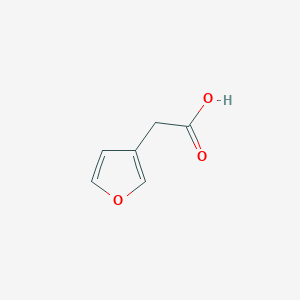
2,3,4,5-tetranitro-1H-pyrrole
Descripción general
Descripción
2,3,4,5-Tetranitro-1H-pyrrole is a highly nitrated derivative of pyrrole, characterized by the presence of four nitro groups attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetranitro-1H-pyrrole typically involves the nitration of pyrrole or its derivatives. One common method is the nitration of 1H-pyrrole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of intermediate nitro derivatives, which are further nitrated to yield the tetranitro compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced nitration techniques can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,5-Tetranitro-1H-pyrrole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the already highly oxidized state of the nitro groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for explosive decomposition.
Major Products Formed:
Reduction: The major products are 2,3,4,5-tetraamino-1H-pyrrole.
Substitution: Depending on the nucleophile used, various substituted pyrrole derivatives can be formed.
Oxidation: Oxidation products are less common but can include over-oxidized species or ring-opened products
Aplicaciones Científicas De Investigación
2,3,4,5-Tetranitro-1H-pyrrole has several scientific research applications:
Materials Science: It is used in the development of high-energy materials and explosives due to its high nitrogen content and stability.
Chemistry: The compound serves as a precursor for the synthesis of other nitrated pyrrole derivatives and as a reagent in organic synthesis.
Biology and Medicine: While less common, research is ongoing into its potential use in drug development and as a biochemical probe.
Industry: It is used in the manufacture of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 2,3,4,5-tetranitro-1H-pyrrole primarily involves its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a potent oxidizing agent. This property is exploited in its use as an explosive and in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and reductants, leading to the formation of various reaction intermediates and products .
Comparación Con Compuestos Similares
2,3,4,5-Tetraphenyl-1H-pyrrole: This compound is similar in structure but contains phenyl groups instead of nitro groups.
2,3,4,5-Tetrasubstituted Pyrroles: These compounds have various substituents other than nitro groups and are used in diverse applications, including pharmaceuticals and materials science.
Uniqueness: 2,3,4,5-Tetranitro-1H-pyrrole is unique due to its high nitrogen content and the presence of four nitro groups, which confer high stability and reactivity. This makes it particularly valuable in the development of high-energy materials and as a reagent in organic synthesis .
Propiedades
IUPAC Name |
2,3,4,5-tetranitro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HN5O8/c10-6(11)1-2(7(12)13)4(9(16)17)5-3(1)8(14)15/h5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVDRVFTYAVHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HN5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)




![(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol](/img/structure/B170678.png)
![[4-(Methylthio)phenoxy]acetic acid](/img/structure/B170679.png)



![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)
